molecular formula C14H10ClF3N2O2 B2386631 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 54730-71-1

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B2386631
CAS No.: 54730-71-1
M. Wt: 330.69
InChI Key: ABBLDJYIOUVXKT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea (CAS 54730-71-1) is a diaryl urea derivative of high interest in medicinal chemistry and oncology research. Diaryl urea compounds are recognized for their versatile biological activities and are a key scaffold in the design of potent antiproliferative agents . The molecular structure, characterized by a urea linker that acts as a hydrogen bond donor and acceptor, enables strong binding interactions with various enzymatic targets . Researchers value this compound and its structural analogs for investigating new mechanisms of cytotoxic action. Studies on related thiourea derivatives have demonstrated significant growth inhibition against a panel of human cancer cell lines, including colon carcinoma (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) . The mechanisms underlying the cytotoxic activity of these compounds are multifaceted, involving the induction of apoptosis (programmed cell death) and the reduction of key inflammatory markers such as Interleukin-6 (IL-6) . Furthermore, the diaryl urea motif is a privileged structure in known anticancer drugs like Sorafenib, underscoring its importance in drug discovery . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c15-9-1-3-10(4-2-9)19-13(21)20-11-5-7-12(8-6-11)22-14(16,17)18/h1-8H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBLDJYIOUVXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling Method

Reaction Mechanism

The most direct and efficient method for synthesizing 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea involves the nucleophilic addition of an amine to an isocyanate. This method can proceed via two distinct routes:

  • Route A : Reaction of 4-chlorophenyl isocyanate with 4-(trifluoromethoxy)aniline
  • Route B : Reaction of 4-(trifluoromethoxy)phenyl isocyanate with 4-chloroaniline

The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate, forming the urea linkage without generating byproducts.

Detailed Synthetic Procedure

Route A Procedure

Based on similar syntheses of halogenated and trifluoromethoxy-substituted ureas, the following procedure can be effectively employed:

  • Under anhydrous conditions and nitrogen atmosphere, dissolve 0.4 mmol of 4-(trifluoromethoxy)aniline in 5 mL of anhydrous dichloromethane in a flame-dried round-bottom flask.
  • Cool the solution to 0°C in an ice bath.
  • Add 0.44 mmol (1.1 equiv.) of 4-chlorophenyl isocyanate dropwise over 15-20 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until completion (monitored by thin-layer chromatography).
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by either recrystallization from ethyl acetate/hexane or column chromatography using a gradient of ethyl acetate in hexane.

The expected yield ranges from 75-90%, producing a white crystalline solid.

Route B Procedure

Similarly, for Route B:

  • Dissolve 0.4 mmol of 4-chloroaniline in 5 mL of anhydrous dichloromethane under nitrogen atmosphere.
  • Add 0.44 mmol of 4-(trifluoromethoxy)phenyl isocyanate dropwise at 0°C.
  • Continue as in steps 4-6 above.

Optimization of Reaction Conditions

Based on studies with similar diaryl urea compounds, Table 1 summarizes optimal reaction conditions for maximizing yield and purity:

Table 1: Optimization of Reaction Conditions for Isocyanate-Amine Coupling

Parameter Condition Effect on Yield Notes
Solvent Dichloromethane Excellent (85-90%) Most commonly used solvent for urea synthesis
Tetrahydrofuran Good (75-85%) Alternative for enhanced solubility
Toluene Good (70-85%) Useful for higher temperature reactions
Temperature 0°C → RT Excellent Controls exothermicity and minimizes side reactions
RT only Good Faster reaction but slightly lower purity
Reflux Moderate Generally unnecessary and may promote side reactions
Catalyst None Good Often proceeds efficiently without catalyst
Triethylamine (0.1 equiv.) Excellent Accelerates reaction and increases yield
DABCO Good Alternative base catalyst
Reaction Time 4-6 hours Optimal Complete conversion of starting materials
>12 hours No improvement Extended reaction times offer no advantage

Phosgene and Phosgene Alternatives Method

Synthetic Strategy

An alternative approach involves using phosgene or safer phosgene alternatives (triphosgene, bis(trichloromethyl)carbonate, or carbonyldiimidazole) to prepare the isocyanate intermediate in situ, which then reacts with the appropriate amine.

Detailed Procedure using Triphosgene

Based on established procedures for similar urea compounds:

  • Dissolve 1.0 mmol of 4-chloroaniline in 10 mL of anhydrous dichloromethane in a flame-dried flask under nitrogen.
  • Add 3.0 mmol of triethylamine and cool the solution to -5°C.
  • Add 0.4 mmol of triphosgene (0.4 equivalent) in small portions over 30 minutes with rigorous temperature control below 0°C.
  • Stir the mixture for 2 hours at 0°C to form the isocyanate intermediate.
  • In a separate flask, prepare a solution of 1.0 mmol of 4-(trifluoromethoxy)aniline in 5 mL of dichloromethane.
  • Add this solution dropwise to the reaction mixture at 0°C.
  • Allow the reaction to gradually warm to room temperature and stir for an additional 4 hours.
  • Quench the reaction with 10 mL of 5% aqueous sodium bicarbonate solution.
  • Separate layers and wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product via recrystallization or column chromatography.

Expected yields range from 70-80% of a white crystalline solid.

Carbonyldiimidazole (CDI) Method

Reaction Mechanism

Carbonyldiimidazole (CDI) serves as a safer alternative to phosgene for the synthesis of urea derivatives. The reaction proceeds through formation of an imidazolide intermediate that subsequently reacts with the amine.

Detailed Procedure

Adapted from related urea synthesis methods:

  • Dissolve 1.0 mmol of 4-(trifluoromethoxy)aniline in 5 mL of anhydrous tetrahydrofuran under nitrogen.
  • Add 1.1 mmol of CDI and stir at room temperature for 2 hours.
  • Add 1.0 mmol of 4-chloroaniline and continue stirring for 12 hours at room temperature.
  • Monitor reaction progress by TLC until completion.
  • Concentrate the reaction mixture under reduced pressure.
  • Add 20 mL of ethyl acetate and wash with water (3 × 10 mL).
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by recrystallization or column chromatography.

Expected yields range from 65-75%.

Comparison of Synthetic Methods

Table 2 provides a comprehensive comparison of the different methods for synthesizing this compound:

Table 2: Comparison of Synthetic Methods for this compound Preparation

Method Expected Yield Advantages Limitations Scalability
Isocyanate-Amine Coupling 75-90% - High yields
- Simple procedure
- Minimal side products
- Mild conditions
- Requires handling of isocyanates
- Moisture sensitivity
Excellent; widely used in industrial settings
Triphosgene Method 70-80% - No pre-synthesized isocyanate required
- One-pot procedure
- Highly toxic reagents
- Stringent safety measures required
- Temperature control critical
Moderate; requires specialized equipment for safe handling
CDI Method 65-75% - Safer than phosgene derivatives
- Mild conditions
- Minimal side reactions
- Higher cost of CDI
- Lower yields
- Longer reaction times
Good; suitable for laboratory and industrial scale

Purification and Characterization

Purification Techniques

This compound can be purified using the following methods:

  • Recrystallization : From ethyl acetate/hexane, ethanol, or methanol/water systems. The compound typically forms colorless to white crystals.
  • Column Chromatography : Using silica gel with a gradient elution of ethyl acetate in hexane (typically starting with 10% ethyl acetate and increasing to 30%).
  • Precipitation : Addition of water to a solution in acetone or ethanol can precipitate the pure compound.

Characterization Data

Based on data from similar compounds, the expected characterization data for this compound includes:

Physical Properties:

  • Appearance: White crystalline solid
  • Molecular formula: C₁₄H₁₀ClF₃N₂O₂
  • Molecular weight: 346.69 g/mol
  • Melting point: Expected range 195-205°C

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.0-8.8 (s, 1H, NH), 8.8-8.6 (s, 1H, NH), 7.5-7.4 (d, J = 8.8 Hz, 2H, Ar-H), 7.4-7.3 (d, J = 8.8 Hz, 2H, Ar-H), 7.3-7.2 (d, J = 9.2 Hz, 2H, Ar-H), 7.2-7.1 (d, J = 9.2 Hz, 2H, Ar-H)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 152.5 (C=O), 143.8, 139.1, 138.2, 128.9, 126.3, 125.8, 121.4, 120.6, 119.8 (Ar-C), 120.5 (q, J = 255.0 Hz, OCF₃)
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -57.5 to -58.5 (s, OCF₃)
  • MS (ESI): m/z 347 [M+H]⁺, 369 [M+Na]⁺
  • IR (KBr): 3310-3280 cm⁻¹ (NH stretch), 1650-1640 cm⁻¹ (C=O stretch), 1590-1570 cm⁻¹ (aromatic C=C)

Reaction Monitoring and Analytical Methods

Thin-Layer Chromatography (TLC)

TLC can be effectively used to monitor the progress of the reaction:

  • Stationary phase: Silica gel 60 F254
  • Mobile phase: Hexane/ethyl acetate (7:3)
  • Visualization: UV light (254 nm) and ninhydrin stain
  • Rf values: 4-chlorophenyl isocyanate (~0.85), 4-(trifluoromethoxy)aniline (~0.40), product (~0.55)

High-Performance Liquid Chromatography (HPLC)

For purity determination, HPLC analysis can be conducted using:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (70:30)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Expected retention time: 5-7 minutes

Synthetic Challenges and Troubleshooting

Common challenges encountered during the synthesis of this compound and their solutions are outlined in Table 3:

Table 3: Synthetic Challenges and Troubleshooting Strategies

Issue Possible Cause Solution
Low yield Moisture contamination Ensure anhydrous conditions; dry all reagents and glassware thoroughly
Incomplete reaction Extend reaction time; monitor by TLC until completion
Side reactions Lower temperature; use higher purity starting materials
Product discoloration Oxidation Conduct reaction under inert atmosphere; add antioxidant
Impurities Multiple recrystallizations; activate charcoal treatment
Poor solubility during reaction Concentration too high Dilute reaction mixture; use alternative solvent systems
Temperature too low Slightly increase reaction temperature
Difficulty in purification Similar impurities Use gradient elution in column chromatography
Similar solubility profiles Try alternative recrystallization solvent systems

Scale-Up Considerations and Industrial Applications

Laboratory to Industrial Scale Transition

When scaling up the synthesis of this compound from laboratory to industrial scale, several factors must be considered:

  • Heat Management : The reaction between isocyanates and amines is exothermic. Efficient cooling systems are essential for larger batch sizes.
  • Reagent Addition : Controlled addition rates through metered pumps rather than manual addition.
  • Mixing Efficiency : Mechanical stirrers with appropriate impeller designs to ensure homogeneous mixing.
  • Solvent Selection : Consider environmental impact, cost, recovery, and recyclability of solvents.
  • Safety Measures : Implementation of containment systems for handling isocyanates at scale.

Continuous Flow Chemistry Applications

Recent advancements in flow chemistry offer significant advantages for the synthesis of urea derivatives:

  • Improved Safety : Minimized exposure to hazardous reagents by containing them within the flow system.
  • Enhanced Heat Control : Efficient heat transfer due to high surface-to-volume ratio.
  • Increased Reproducibility : Precise control over reaction parameters.
  • Reduced Reaction Time : Intensified mixing and heat transfer can accelerate reactions.

A continuous flow setup for the synthesis of this compound would typically include:

  • Separate reagent streams for isocyanate and amine solutions
  • Temperature-controlled reactor coils
  • In-line monitoring (UV, IR) for reaction progress
  • Automated work-up and purification modules

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Aromatic Rings

Chlorophenyl Positional Isomers
  • 1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea ():
    Replacing the 4-chlorophenyl with a 2-chlorophenyl group alters steric and electronic interactions. The ortho-chloro substitution may reduce target binding efficiency due to steric hindrance, though this remains speculative without direct activity data .
Trifluoromethoxy vs. Trifluoromethyl
  • This may lower binding affinity to sEH, though the electron-withdrawing effect of -CF₃ could compensate in some contexts .
Hydroxyphenyl Derivatives

Modifications on the Piperidine Moiety

Several analogs incorporate piperidine rings with acyl or sulfonyl substituents to enhance potency and stability:

  • 12a and 12b (): These derivatives feature a piperidin-4-yl core linked to a tetrahydroacridin-9-yl group via propanoyl (12a) or butanoyl (12b) chains.
  • 1-(1-Acetylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea ():
    N-Acetylation of the piperidine nitrogen improves metabolic stability, making this compound a selective sEH inhibitor .

Heterocyclic and Functional Group Additions

Pyridine and Morpholine Derivatives
  • 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea ():
    The pyridine ring introduces basicity, which could enhance solubility and hydrogen-bonding interactions. However, the absence of the trifluoromethoxy group may reduce target affinity .
  • This modification balances lipophilicity and solubility, a critical factor in drug design .
Sulfonamide and Nitro Groups
  • 1-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)urea (): The sulfamoyl group (-SO₂NH₂) adds polarity and hydrogen-bonding capacity, which may enhance binding to charged enzyme pockets .

Biological Activity

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, with CAS Number 54730-71-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its cytotoxicity, mechanisms of action, and overall biological profile based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group substituted with a 4-chlorophenyl moiety and a 4-trifluoromethoxyphenyl group. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown high cytotoxicity against human colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines, with IC50 values reported below 10 µM. In comparison to standard chemotherapeutics like cisplatin, this compound has displayed superior growth inhibitory profiles.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Selectivity Index
SW480≤ 10High
SW620≤ 10High
PC3≤ 10Moderate
K-562≤ 10Moderate

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to induce late apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this urea derivative resulted in apoptosis rates as high as 95% in SW480 cells and 73% in K-562 cells.
  • Inhibition of Interleukin-6 (IL-6) : It effectively reduces IL-6 secretion in treated cell lines, which is crucial since IL-6 is associated with tumor proliferation and survival.

Figure 1: Apoptotic Induction in Cancer Cells

Apoptotic Induction (This is a placeholder for an illustrative graph showing apoptosis induction)

Case Studies

In a comparative study involving various thiourea derivatives, it was found that those incorporating similar structural motifs to this compound exhibited comparable or enhanced biological activities. For instance, derivatives with dichloro substitutions showed IC50 values ranging from 1.5 to 8.9 µM against colon cancer cells.

Study Findings

  • Cytotoxic Profiles : The compound consistently reduced cell viability across multiple cancer types.
  • Mechanistic Insights : Studies indicated that the apoptosis-inducing effects were mediated through the mitochondrial pathway, leading to caspase activation.

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid side products.
  • Optimize stoichiometry (e.g., 1.2:1.0 molar ratio of carbamate to amine) to maximize yield.

Basic: What analytical techniques are recommended for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., ¹H/¹³C NMR for urea NH protons and aromatic ring patterns).
  • X-ray Crystallography : Resolve bond angles and spatial arrangement of the trifluoromethoxy group .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 359.1).

Q. Data Interpretation :

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values for validation.

Advanced: How can researchers investigate the biological activity and mechanism of action of this compound?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, leveraging structural similarities to diaryl ureas .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against recombinant enzymes (e.g., tyrosine kinases).
    • Cell-Based Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay).
  • Mechanistic Probes :
    • Use fluorescence polarization to study protein-ligand interactions.
    • Conduct RNA-seq to identify downstream gene expression changes .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation :

    PositionModificationBiological Impact
    4-ChlorophenylReplace Cl with Br or CF₃Test for enhanced lipophilicity or target affinity.
    TrifluoromethoxySubstitute with methoxy or nitro groupsAssess metabolic stability .
  • In Silico Tools :

    • Perform 3D-QSAR using CoMFA/CoMSIA to model electronic and steric effects.
    • Use molecular dynamics to simulate urea backbone flexibility.

Advanced: How should stability and degradation pathways be studied under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h.
    • Oxidative Stress : Treat with 3% H₂O₂.
    • Photolysis : UV light (254 nm) for 48h.
  • Analytical Monitoring :
    • Track degradation products via LC-MS and identify using fragmentation patterns.
    • Quantify stability using Arrhenius plots for shelf-life prediction .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay protocols (e.g., cell passage number, serum concentration).
    • Validate target engagement using orthogonal methods (e.g., SPR vs. ITC).
  • Meta-Analysis :
    • Aggregate data from public repositories (e.g., ChEMBL) to identify outliers.
    • Use Bayesian statistics to model variability in IC₅₀ values .

Advanced: What computational approaches can optimize chemical modifications for enhanced efficacy?

Methodological Answer:

  • Reaction Design :
    • Apply quantum mechanics/molecular mechanics (QM/MM) to predict regioselectivity in urea formation.
    • Use ICReDD’s reaction path search tools to explore alternative synthetic routes .
  • ADMET Prediction :
    • Simulate pharmacokinetics (e.g., logP, CYP450 inhibition) with SwissADME.
    • Prioritize derivatives with lower hepatotoxicity risk via ProTox-II.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.